![molecular formula C11H21NO2 B14510124 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL CAS No. 62870-55-7](/img/structure/B14510124.png)
5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL is an organic compound with the molecular formula C11H21NO2 It is characterized by the presence of a hydroxyimino group attached to a cyclohexyl ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino group. This intermediate is then reacted with a suitable pentanol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL.
Cyclohexylamine: A reduction product of the compound.
Pentanol derivatives: Compounds with similar alkyl chains but different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyimino group and a pentanol chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
62870-55-7 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5-(2-hydroxyiminocyclohexyl)pentan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-9-5-1-2-6-10-7-3-4-8-11(10)12-14/h10,13-14H,1-9H2 |
InChI Key |
FHSUOGDWSZSIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)C(C1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
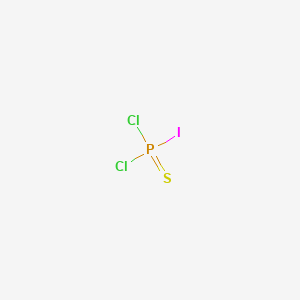
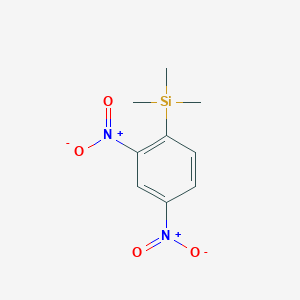
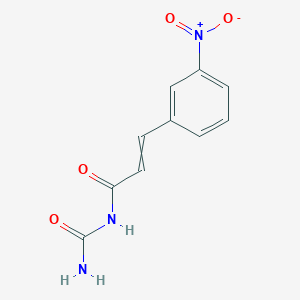
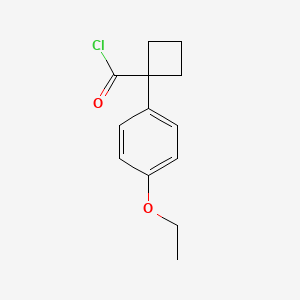

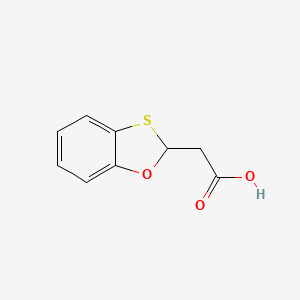
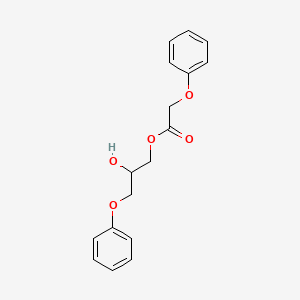
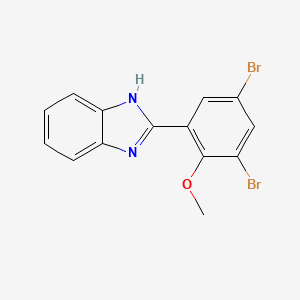
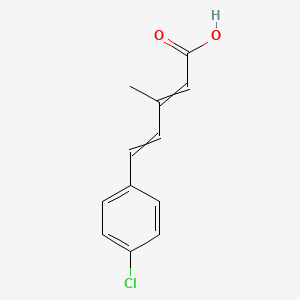
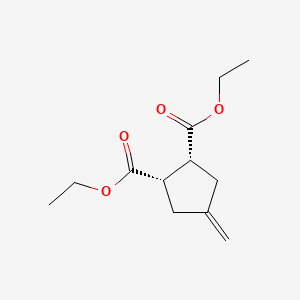
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
